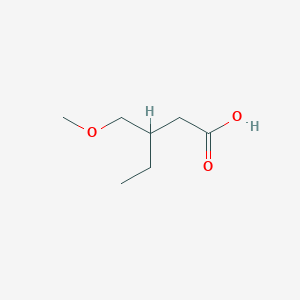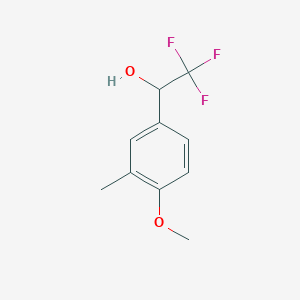
(2R)-4-methylpent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-methylpent-4-en-2-ol is an organic compound with the molecular formula C6H12O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the reduction of (2R)-4-methylpent-4-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and selective production of the desired enantiomer. The choice of catalyst and reaction conditions, such as pressure and temperature, are crucial to achieving high yield and purity.
化学反応の分析
Types of Reactions
(2R)-4-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-4-methylpent-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of (2R)-4-methylpentane-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed
Oxidation: (2R)-4-methylpent-4-en-2-one.
Reduction: (2R)-4-methylpentane-2-ol.
Substitution: Tosylated derivative of this compound.
科学的研究の応用
(2R)-4-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism by which (2R)-4-methylpent-4-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved often include oxidation-reduction reactions and substitution processes that modify the compound’s structure and function.
類似化合物との比較
Similar Compounds
- (2S)-4-methylpent-4-en-2-ol
- (2R)-4-methylpent-4-en-2-one
- (2R)-4-methylpentane-2-ol
Uniqueness
(2R)-4-methylpent-4-en-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer (2S)-4-methylpent-4-en-2-ol. This uniqueness is crucial in applications where chiral purity and specific interactions with biological targets are required.
特性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(2R)-4-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
InChIキー |
KPHPTSMXBAVNPX-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CC(=C)C)O |
正規SMILES |
CC(CC(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)





![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)






